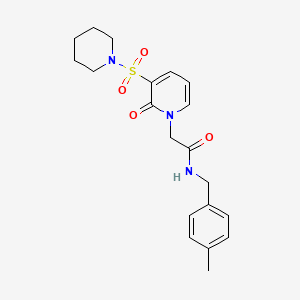

N-(4-methylbenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Description

This compound features a pyridinone core substituted with a piperidin-1-ylsulfonyl group at position 3 and an acetamide moiety linked to a 4-methylbenzyl group.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-16-7-9-17(10-8-16)14-21-19(24)15-22-11-5-6-18(20(22)25)28(26,27)23-12-3-2-4-13-23/h5-11H,2-4,12-15H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGJYBRDUMRRKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Key Compounds :

N-(4-fluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (): Differs in the aromatic substituent (4-fluorophenyl vs. 4-methylbenzyl). Synonyms suggest shared core structure, but activity data are unspecified .

N-(3-chlorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide ():

Table 1: Substituent Impact on Properties

| Compound | Aromatic Group | Molecular Weight (Est.) | Key Features |

|---|---|---|---|

| Target Compound | 4-methylbenzyl | ~450–500 | Balanced lipophilicity, metabolic stability |

| 4-Fluorophenyl analog | 4-fluorophenyl | ~430–480 | Enhanced polarity, longer half-life |

| 3-Chlorophenyl analog | 3-chlorophenyl | ~470–520 | Higher lipophilicity, potential CNS activity |

Analogs with Modified Heterocyclic Cores

Key Compounds :

AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) (): Features a cyano group and methoxyphenyl substitution on the pyridinone ring. Bromine substituent may improve binding affinity but increase molecular weight .

Quinoline-based Acetamides (): Examples include compounds with tetrahydropyran and indole substituents (e.g., molecular weights 524–602). Larger, rigid structures may reduce solubility but improve target specificity in kinase or protease inhibition .

Table 2: Core Structure Comparison

| Compound | Core Structure | Molecular Weight | Biological Activity |

|---|---|---|---|

| Target Compound | Pyridinone | ~450–500 | Hypothesized enzyme inhibition |

| AMC3 | Pyridinone | ~480–520 | FPR modulation |

| Quinoline derivatives | Quinoline | 524–602 | Kinase/protease inhibition (inferred) |

Functional Group Variations in Acetamide Derivatives

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ():

- Quinazoline dione core confers anticonvulsant activity via GABA receptor interaction.

- Dichlorophenyl group enhances halogen bonding but may increase hepatotoxicity risk .

2-(2,6-Dioxo-3,6-dihydropyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide (): Pyrimidine dione core with phenoxyphenyl group shows antiviral activity against cytomegalovirus. Phenoxy group improves solubility but reduces CNS penetration compared to alkyl substituents .

Table 3: Functional Group Influence

| Compound | Functional Group | Activity Profile |

|---|---|---|

| Target Compound | Sulfonylpiperidine | Enzyme inhibition (hypothesized) |

| Quinazoline dione analog | Quinazoline dione | Anticonvulsant |

| Pyrimidine dione analog | Pyrimidine dione | Antiviral |

Research Findings and Implications

- Sulfonylpiperidine Role: The sulfonyl group in the target compound and analogs (e.g., –11) enhances binding to serine proteases or kinases through hydrogen bonding, a feature absent in non-sulfonated derivatives .

- Substituent Optimization : The 4-methylbenzyl group in the target compound may offer superior metabolic stability over halogenated analogs, as methyl groups are less prone to oxidative metabolism than halogens .

- Therapeutic Potential: Structural parallels to FPR modulators () and antiviral agents () suggest unexplored applications in immunology or virology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.